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molecular formula C12H8ClN3 B8761050 6-chloro-2-(4-pyridinyl)-1H-Benzimidazole

6-chloro-2-(4-pyridinyl)-1H-Benzimidazole

Cat. No. B8761050
M. Wt: 229.66 g/mol
InChI Key: UYEIBHLTQXPBRW-UHFFFAOYSA-N
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Patent
US04336257

Procedure details

To a mixture of isonicotinic acid (4.9 g., 0.04 mol) and 4-chloro-o-phenylenediamine (5.8 g., 0.041 mol) was added polylphosphoric acid (20 ml.). The mixture was heated to 200° and maintained at this temperature for 45 min. After cooling, the reaction mixture was poured onto ice and the solution made basic with conc. NH4OH. The resulting yellow solid was removed by filtration, dissolved in isopropanol, filtered and the filtrate concentrated to a solid. After recrystallization from EtOH-H2O, 4.5 g. of 5-chloro-2-(4-pyridyl)benzimidazole (49.1%) was obtained; m.p. 306-307.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[C:13]([NH2:18])[CH:12]=1.[NH4+].[OH-]>>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]2[N:17]=[C:1]([C:2]3[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=3)[NH:18][C:13]=2[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)O
Name
Quantity
5.8 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added polylphosphoric acid (20 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 200°
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid was removed by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in isopropanol
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a solid
CUSTOM
Type
CUSTOM
Details
After recrystallization from EtOH-H2O, 4.5 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(N=C(N2)C2=CC=NC=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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